Boc-Dap(Z)-OL

Description

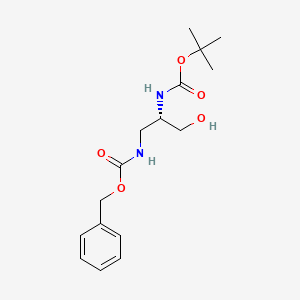

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-13(10-19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIQDJDXPRRWIN-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc Dap Z Ol and Its Stereoisomers

Stereoselective Synthesis of Boc-Dap(Z)-OL Enantiomers (L- and D-forms)

The synthesis of the specific stereoisomers of this compound, namely the L- and D-forms, is paramount for their application in creating complex, biologically active molecules. chemimpex.comchemimpex.com Asymmetric synthesis is key to achieving the desired enantiopurity.

Asymmetric Synthesis Approaches for Nα-Boc-Nβ-Z-L-2,3-diaminopropan-1-ol

The synthesis of Nα-Boc-Nβ-Z-L-2,3-diaminopropan-1-ol often starts from readily available chiral precursors. One common strategy involves using a chiral amino acid as the starting material to set the stereochemistry. For instance, a synthetic route can be designed starting from an optically pure protected D-serine derivative. researchgate.net This approach ensures that the chirality at the C2 position is maintained throughout the synthetic sequence, ultimately yielding the desired L-Dap derivative. researchgate.net

A key transformation in this synthesis is the reductive amination of an aldehyde derived from the chiral starting material. researchgate.netmdpi.com This method is effective for introducing the second amino group, which is then protected. The choice of reducing agent and reaction conditions is critical to prevent racemization of the chiral center. researchgate.net

Asymmetric Synthesis Approaches for Nα-Boc-Nβ-Z-D-2,3-diaminopropan-1-ol

The synthesis of the D-enantiomer, Nα-Boc-Nβ-Z-D-2,3-diaminopropan-1-ol, follows similar principles of asymmetric synthesis, often utilizing a starting material with the opposite stereochemistry to its L-counterpart. For example, starting with L-serine derivatives would lead to the D-Dap product.

Another powerful technique is the use of dynamic kinetic resolution (DKR). rsc.org This method can be employed on a racemic or diastereomeric mixture to selectively produce the desired D-isomer in high yield and enantiomeric excess. For instance, ruthenium-catalyzed hydrogenation using a chiral phosphine (B1218219) ligand like (R)-MeO-BIPHEP can stereoselectively reduce a keto group to a hydroxyl group, establishing the correct stereocenter for the D-form. acs.org

Role of Chiral Precursors in Stereochemical Control

The use of chiral precursors is a cornerstone of the stereoselective synthesis of both L- and D-Boc-Dap(Z)-OL. chemimpex.comug.edu.pl Naturally occurring amino acids like serine are frequently used due to their availability in high enantiomeric purity and at a low cost. mdpi.com By starting with either D- or L-serine, chemists can dictate the final stereochemistry of the diaminopropanol product. researchgate.net

The inherent chirality of the starting material guides the stereochemical outcome of subsequent reactions. For example, in the addition of nucleophiles to an imine derived from a chiral amine, the existing stereocenter directs the approach of the nucleophile, leading to the preferential formation of one diastereomer. nih.gov This diastereoselectivity is crucial for obtaining the final product in high enantiomeric purity after removal of the chiral auxiliary.

Protective Group Strategies in this compound Synthesis

The presence of two amino groups and a hydroxyl group in the diaminopropanol structure necessitates a careful strategy of protection and deprotection to achieve selective modifications. mdpi.com

Application of Boc and Z Protecting Groups in Nα-Boc-Nβ-Z-L-2,3-diaminopropan-1-ol Synthesis

In the synthesis of Nα-Boc-Nβ-Z-L-2,3-diaminopropan-1-ol, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) groups are employed to protect the α- and β-amino groups, respectively. chemimpex.com These protecting groups are chosen for their stability under a variety of reaction conditions and their distinct deprotection methods. organic-chemistry.org

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to basic conditions and nucleophiles. organic-chemistry.org The Z group, introduced using benzyl (B1604629) chloroformate, is stable to acidic conditions. masterorganicchemistry.com This differential stability is the basis for their use in an orthogonal protection scheme. organic-chemistry.org

Table 1: Protecting Groups and their Common Deprotection Conditions

| Protecting Group | Abbreviation | Common Deprotection Reagents |

| tert-Butyloxycarbonyl | Boc | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) |

| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation (H₂, Pd/C), HBr/Acetic Acid |

Orthogonal Deprotection Strategies for this compound Derivatives

Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others. organic-chemistry.org In the context of this compound derivatives, the Boc and Z groups form an orthogonal pair. acs.org

The Boc group is labile to strong acids like trifluoroacetic acid (TFA), while the Z group remains intact under these conditions. organic-chemistry.orgmasterorganicchemistry.com Conversely, the Z group can be removed by catalytic hydrogenation, a process that does not affect the Boc group. masterorganicchemistry.com This orthogonality is crucial for the stepwise functionalization of the two amino groups in this compound derivatives, which is essential for their use in the synthesis of complex peptides and other bioactive molecules. ug.edu.plpsu.edu For example, the selective deprotection of one amino group allows for chain extension or modification at that specific site, while the other amino group remains protected. acs.org

Alternative Protecting Group Combinations for Diaminopropanol Scaffolds (e.g., Fmoc, Alloc)

While the Boc/Z combination is common, the synthesis of diaminopropanol and diaminopropanoic acid (Dap) scaffolds frequently employs other orthogonal protecting groups to achieve selective deprotection and modification. The choice of protecting groups is critical for compatibility with subsequent reaction conditions, particularly in solid-phase peptide synthesis (SPPS). iris-biotech.de

The Fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group frequently paired with acid-labile groups like tert-butyloxycarbonyl (Boc) or other groups such as p-toluenesulfonyl (Ts). mdpi.comnih.gov This Fmoc/Boc or Fmoc/Ts strategy is a cornerstone of modern peptide chemistry, allowing for the selective removal of the Fmoc group with a base (e.g., piperidine) while the Boc or Ts group remains intact. mdpi.comiris-biotech.de

The Allyloxycarbonyl (Alloc) group offers another layer of orthogonality. iris-biotech.de It is stable under the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. Instead, Alloc is selectively cleaved using palladium catalysts. iris-biotech.de This makes the Fmoc/Alloc combination particularly powerful for synthesizing complex branched or cyclic peptides where multiple, distinct deprotection steps are required. iris-biotech.deresearchgate.net Other combinations, such as using the Mtt (4-methyltrityl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) groups, provide further options for multi-step, site-specific modifications on a Dap scaffold. sigmaaldrich.com

Table 1: Comparison of Alternative Orthogonal Protecting Groups for Diaminopropanol Scaffolds

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |

|---|---|---|---|

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Boc, Z, Alloc, Trt |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Boc, Z, Fmoc |

| tert-Butyloxycarbonyl | Boc | Acid (e.g., Trifluoroacetic Acid - TFA) | Fmoc, Alloc, Z |

| p-Toluenesulfonyl | Ts | Strong acid or reductive conditions | Fmoc |

This table provides a summary of commonly used protecting groups and their standard cleavage conditions, highlighting their orthogonality which is essential for complex synthetic strategies.

Key Reaction Steps and Conditions in this compound Preparation

The preparation of this compound and related protected diaminopropanols involves several critical reaction steps. These include the formation of the core diaminopropanol structure, potential oxidation to the corresponding acid, and subsequent coupling reactions for further elaboration.

Reductive Amination in Diaminopropanol Synthesis

Reductive amination is a key strategy for introducing the second amino group onto a suitable precursor to form the diaminopropanol scaffold. mdpi.comnih.gov A common approach starts from a protected serine derivative, such as Nα-Fmoc-O-tert-butyl-d-serine. mdpi.comresearchgate.net The serine derivative is first converted to a corresponding aldehyde. This aldehyde then undergoes reductive amination with a primary amine (like benzylamine) or a sulfonamide in the presence of a reducing agent. mdpi.comresearchgate.net

The process is often assisted by a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), which facilitates the reaction. mdpi.comnih.govacs.org Sodium cyanoborohydride (NaBH₃CN) is a frequently used reducing agent in these metal-assisted reactions. mdpi.com This method effectively converts the hydroxyl group of the serine backbone into a new, protected amino function, yielding an orthogonally protected 2,3-diaminopropanol. mdpi.com For instance, reacting a protected serine-derived aldehyde with benzylamine (B48309) and NaBH₃CN in the presence of Ti(OiPr)₄ can produce an N-Fmoc, N'-benzyl protected diaminopropanol in excellent yields. mdpi.com

Oxidation Reactions for Related Diaminopropanoic Acid Derivatives

While this compound is an amino alcohol, its corresponding carboxylic acid, Boc-Dap(Z)-OH, is a crucial intermediate for peptide synthesis. The conversion of the primary alcohol in a protected diaminopropanol to a carboxylic acid is achieved through oxidation. mdpi.comnih.gov It is essential that the oxidation conditions are mild enough to avoid affecting the protecting groups or the stereocenter's integrity. usu.educore.ac.uk

Several reagents are effective for this transformation. One common method involves using (2,2,6,6-tetramethylpiperidi-1-yl)oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). nih.govthieme-connect.com Another effective oxidant is o-Iodoxybenzoic acid (IBX), often used in a dimethyl sulfoxide (B87167) (DMSO) solution, which can convert primary alcohols to aldehydes or, under modified conditions, to carboxylic acids. researchgate.net These methods are valued for their chemoselectivity, proceeding without significant side reactions on the protected amine functionalities. usu.eduresearchgate.net

Coupling Reactions in Solution and Solid-Phase Synthesis

Protected diaminopropanoic acid derivatives are valuable building blocks in both solution-phase and solid-phase peptide synthesis (SPPS). biosolve-chemicals.euasm.org In SPPS, an Fmoc-protected diaminopropanoic acid can be anchored to a resin, followed by sequential deprotection of the Fmoc group and coupling with the next amino acid in the sequence. powdersystems.comjpt.com

The formation of the peptide bond requires the activation of the carboxylic acid group. iris-biotech.de This is achieved using coupling reagents. bachem.com A wide array of such reagents is available, broadly categorized into carbodiimides (like DCC, EDC), aminium/uronium salts (like HBTU, HATU, HCTU), and phosphonium (B103445) salts (like PyBOP). biosolve-chemicals.eubachem.comsigmaaldrich.com

In a typical solution-phase coupling, the protected amino acid is reacted with another amino acid ester in the presence of a coupling reagent and often an additive like 1-Hydroxybenzotriazole (HOBt) to minimize racemization. mdpi.combachem.com A tertiary base, such as N,N-diisopropylethylamine (DIEA), is commonly added. bachem.com These reagents facilitate the efficient formation of amide bonds, even in sterically hindered cases, enabling the incorporation of the Dap unit into a growing peptide chain. powdersystems.comsigmaaldrich.com

Table 2: Common Coupling Reagents for Peptide Synthesis

| Reagent Class | Examples | Phase | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Solution & Solid | Classic reagents; EDC by-products are water-soluble. iris-biotech.debachem.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Solution & Solid | Highly efficient and fast-acting; ideal for automated SPPS. biosolve-chemicals.eusigmaaldrich.com HATU is very reactive. iris-biotech.de |

This table summarizes major classes of coupling reagents used to form peptide bonds with protected amino acid derivatives.

Purification and Characterization Techniques in Synthetic Schemes

Following synthesis, crude products like this compound and its derivatives require purification to remove unreacted starting materials, reagents, and by-products. bachem.com The most common purification technique for protected amino acids and peptides is chromatography. mdpi.comgoogle.com

Flash column chromatography using silica (B1680970) gel is often employed for intermediate purification, separating compounds based on polarity. biotage.com For final purification, especially for peptide products, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method. bachem.com In RP-HPLC, the crude product is passed through a column (commonly C18-modified silica) and eluted with a gradient of aqueous solvent (often containing 0.1% TFA) and an organic solvent like acetonitrile. bachem.com Fractions are collected and analyzed for purity before being pooled and lyophilized. bachem.com

The structural identity and purity of the synthesized compounds are confirmed using a combination of analytical techniques. outsourcedpharma.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure by showing the connectivity and chemical environment of all protons and carbons. mdpi.comacs.org Two-dimensional NMR techniques like COSY and TOCSY can further elucidate the structure and confirm the successful installation of functional groups. mdpi.comresearchgate.net

Mass Spectrometry (MS) : This technique confirms the molecular weight of the target compound, providing definitive evidence of its identity. mdpi.comoutsourcedpharma.comnih.gov

These orthogonal analytical methods provide comprehensive characterization, ensuring the compound's structure and purity meet the required standards for further use. outsourcedpharma.com

Applications of Boc Dap Z Ol in Complex Molecule Synthesis

Integration into Peptide Synthesis

The unique trifunctional nature of Boc-Dap(Z)-OL, combined with its orthogonal protection scheme, provides a powerful tool for advanced peptide synthesis. The hydroxyl group allows for the creation of C-terminally modified peptides, while the two distinct amino groups serve as points for chain elongation or branching.

Conventional solid-phase peptide synthesis (SPPS) relies on anchoring the C-terminal amino acid to a resin via its carboxylic acid group. google.com The synthesis of peptides with a C-terminal alcohol (peptidols), therefore, requires specialized strategies. This compound is well-suited for such non-standard approaches.

One advanced method involves anchoring the amino alcohol building block to the solid support through its α-amino function rather than the less nucleophilic hydroxyl group. google.com The free hydroxyl group is then acylated by the next amino acid in the sequence, forming a depsipeptide (a molecule with both ester and amide bonds). The peptide chain is elongated using a standard SPPS protocol. Upon completion, the depsipeptide is cleaved from the resin, and a subsequent O-N intramolecular acyl transfer reaction in solution converts the ester linkage into a native peptide bond, yielding the final C-terminal peptide alcohol. google.comresearchgate.net

An alternative strategy involves derivatizing the hydroxyl group of the N-Boc protected amino alcohol with succinic anhydride. lookchem.com The resulting hemisuccinate provides the necessary carboxylic acid handle to be esterified to a standard SPPS resin. This allows for the application of a normal Boc-TFA solid-phase strategy to build the peptide chain. After cleavage from the resin, the succinic linker can be removed by mild basic hydrolysis to release the desired peptide alcohol. lookchem.com The use of resins such as 4-alkoxybenzyl alcohol resin with Dap derivatives has also been noted in SPPS. chemimpex.com

While SPPS offers speed and automation, solution-phase peptide synthesis (SolPS) remains a powerful technique, particularly for the synthesis of complex peptides or when purification of intermediates is necessary. sigmaaldrich.comnih.gov this compound serves as an excellent starting scaffold in SolPS. The orthogonal nature of the Boc and Z protecting groups is a key advantage, allowing for controlled, stepwise synthesis. The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid, TFA), while the Z group is typically cleaved by catalytic hydrogenation. This enables the selective elongation of peptide chains from either the α- or β-amino group.

This strategy is exemplified in the synthesis of complex peptidomimetic scaffolds. For instance, derivatives of Dap have been used in solution-phase synthesis to construct diketopiperazine (DKP) templates, which are conformationally constrained dipeptide mimics. researchgate.net The preparation of such molecules often involves the coupling of Boc-protected amino acids in solution, a process for which this compound and its derivatives are well suited. researchgate.net

The presence of two distinct amino groups makes Dap derivatives ideal building blocks for creating non-linear peptide architectures. rsc.org this compound can be incorporated into a growing peptide chain via its α-amino group (after Boc deprotection). Subsequently, the β-amino group can be deprotected (via hydrogenolysis of the Z group) and used as an initiation point for the synthesis of a second peptide chain, resulting in a branched peptide. nih.govresearchgate.net This approach allows for the precise construction of tripodal peptides with three distinct arms available for applications such as metal chelation. researchgate.net

This same functionality is exploited in the synthesis of cyclic peptides. Cyclization significantly enhances peptide stability against proteolysis and can lock the molecule into a bioactive conformation. upc.edu The side-chain amino group of a Dap residue can be used to form a lactam bridge by reacting with the C-terminus of the peptide or the carboxyl side chain of an acidic amino acid like aspartic acid or glutamic acid. mdpi.compeptide.com The orthogonal protection in this compound allows these cyclization reactions to be performed selectively after the linear peptide has been assembled.

Role in Peptidomimetic Design and Synthesis

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. upc.eduresearchgate.net this compound is a precursor to scaffolds that introduce conformational constraints, a key strategy in peptidomimetic design.

Inducing specific secondary structures, such as β-turns and β-hairpins, is a primary goal in peptidomimetic design, as these motifs are often responsible for molecular recognition events. nih.gov Dap derivatives are highly effective at creating these structural constraints.

Research has shown that Dap residues within a peptide can undergo in-peptide cyclization to form imidazolidin-2-one (Imi) scaffolds. researchgate.net These Imi structures function as proline analogues with a restricted geometry that induces well-defined turns in the peptide chain. Depending on the stereochemistry of the initial Dap residue, these scaffolds can induce γ-turns or rare ε-turns. researchgate.net

Furthermore, Dap derivatives are used to synthesize diketopiperazine (DKP) scaffolds, which are formally derived from the cyclization of a dipeptide unit (e.g., L-aspartic acid and L-Dap). researchgate.net These rigid bifunctional scaffolds have been shown to act as potent β-hairpin inducers, forcing a growing peptide chain to adopt a reverse turn. researchgate.net this compound provides the foundational Dap-ol structure from which these powerful constraining elements can be synthesized.

| Scaffold Type | Originating Residues | Induced Conformation | Reference(s) |

| Imidazolidin-2-one (Imi) | In-peptide cyclization of a single Dap residue | γ-turn or ε-turn | researchgate.net |

| Diketopiperazine (DKP) | Cyclization of a dipeptide containing Dap | β-hairpin | researchgate.net |

| Branched Peptide | Dap with chains grown from α- and β-amines | Tripodal/Dendrimeric | rsc.orgnih.govresearchgate.net |

| Lactam-Bridged Cyclic Peptide | Dap side-chain linked to Asp/Glu side-chain | Macrocycle | mdpi.compeptide.com |

The conformational constraints and unique architectures enabled by Dap-based scaffolds are directly applied to the development of potent and selective bioactive molecules. By replacing natural amino acids with Dap derivatives or by building molecules around a Dap core, researchers can improve stability, receptor affinity, and selectivity. mdpi.comescholarship.org

Dap-containing scaffolds have been central to the design of antagonists for integrin receptors, which are involved in cell adhesion and signaling. mdpi.com Cyclic RGD (Arg-Gly-Asp) peptidomimetics built on DKP scaffolds derived from Dap show high affinity and selectivity for specific integrin subtypes. researchgate.netgoogle.com

In the field of antimicrobials, Dap is a component of many natural peptide antibiotics. nih.gov Synthetic analogues incorporating Dap have been developed to enhance activity and stability. nih.govresearchgate.net For example, substituting lysine (B10760008) with a branched derivative of L-2,3-diaminopropionic acid in an indolicidin (B8082527) analogue resulted in a more ordered secondary structure and enhanced antibacterial activity. nih.gov

Additionally, C-terminal modifications to peptide alcohols, for which this compound is a key precursor, have been shown to be critical for the activity of antithrombin agents. nih.gov The replacement of a C-terminal glutamine with amino alcohols in hirudin analogues maintained potent antithrombin activity. nih.gov

Mimicry of Natural Product Motifs and Secondary Structures

The precise arrangement of functional groups in this compound makes its core structure, diaminopropionic acid (Dap), an excellent scaffold for creating peptidomimetics—molecules that mimic the structure and function of peptides. unibo.it These mimics are designed to retain the biological activity of natural peptides but with improved properties such as enhanced stability against enzymatic degradation. nih.gov

One key application is the construction of scaffolds that mimic secondary structures like β-turns and γ-turns. Research has demonstrated that peptide sequences containing Dap, introduced via precursors like Boc-Dap(Z)-OH, can be cyclized to form imidazolidin-2-one (Imi) structures. unibo.it These cyclic urea-containing peptides act as conformational constraints. Depending on the stereochemistry, the (S)-Imi scaffold tends to induce a γ-turn conformation, while the (R)-Imi configuration promotes the formation of an ε-turn, showcasing how Dap derivatives can enforce specific, predictable secondary structures. unibo.it

Furthermore, derivatives of Dap are employed to replicate other crucial structural motifs found in natural peptides, such as disulfide bonds. For instance, a diaminodiacid building block featuring a 1,4-disubstituted 1,2,3-triazole bridge has been synthesized from Boc-Dap-OH. rsc.org This triazole bridge serves as a stable surrogate for the disulfide bond, conferring enhanced metabolic stability to the resulting peptidomimetic. rsc.org The synthesis of a contryphan-Vn mimic using this strategy confirmed the utility of the Dap-derived building block in creating robust analogues of disulfide-constrained natural peptides. rsc.org

| Mimicry Strategy | Precursor/Building Block | Mimicked Structure | Application/Advantage |

| Intramolecular Cyclization | Peptides containing Dap (from Boc-Dap(Z)-OH) | β-turns, γ-turns, ε-turns | Induces specific peptide conformations; enhances stability. unibo.itunibo.it |

| Triazole Bridge Formation | Diaminodiacid from Boc-Dap-OH | Disulfide bond | Creates a stable, non-reducible surrogate for disulfide bridges. rsc.org |

Contribution to the Synthesis of Diverse Organic Molecules

The utility of this compound extends beyond peptidomimetics to the broader field of organic synthesis, where it serves as a precursor for catalysts, a key intermediate for pharmaceuticals, and a scaffold for molecular probes.

Chiral Ligands and Catalysts derived from this compound Analogues

The development of efficient chiral catalysts is fundamental to asymmetric synthesis, a field dedicated to producing enantiomerically pure compounds, which is especially critical in drug development. chemimpex.comwiley.com Chiral ligands, often derived from readily available natural products like amino acids, are central to the efficacy of these catalysts. mdpi.com The 1,2-amino alcohol framework present in this compound is a classic structural motif for a wide variety of successful chiral ligands. chemimpex.com

Derivatives of this compound and other protected diaminopropanols are employed in the preparation of chiral ligands and catalysts for asymmetric reactions. chemimpex.com For example, l-Dap-based peptide dendrimers have been shown to catalyze asymmetric processes in organic synthesis. mdpi.com The principle is demonstrated in the broader use of ligands derived from amino alcohols and diamines, such as chiral bis(oxazoline) and bis(imidazoline) ligands, which are effective in metal-catalyzed reactions like Friedel-Crafts alkylations. nih.gov A specific example involves a copper catalyst complexed with a Dap-derived ligand, Cu(dap)₂, which was used to facilitate a key cross-dehydrogenative coupling reaction in the total synthesis of the natural products elodeoidins A and B. acs.org The inherent chirality of the Dap core enables the catalyst to control the stereochemical outcome of the reaction, leading to the desired enantiomer of the product. mdpi.comchemimpex.com

| Ligand/Catalyst Type | Core Structure | Example Application | Metal Complex |

| Peptide Dendrimers | L-Dap | Asymmetric catalysis | N/A |

| Diphosphine Ligands | Amino alcohol analogues | Asymmetric hydrogenation | Ruthenium (Ru) researchgate.net |

| Bis(oxazoline) Ligands | Amino alcohol | Asymmetric Friedel-Crafts alkylation | Copper (Cu) nih.gov |

| Dap-complex | Diaminopropionic acid (Dap) | Cross-dehydrogenative coupling | Copper (Cu) acs.org |

Intermediate in the Synthesis of Pharmaceutical Agents

This compound is a versatile intermediate in the synthesis of pharmaceuticals and other biologically active compounds. chemimpex.comchemimpex.com The non-proteinogenic amino acid L-Dap is a structural component of numerous natural bioactive peptides, including the antitumor antibiotics bleomycins and various antibacterial agents like capreomycin. mdpi.com Synthetic access to orthogonally protected Dap derivatives like this compound is therefore crucial for the synthesis and structural modification of these complex therapeutic agents.

The compound's utility is highlighted in its role as a building block for peptide conjugates designed for therapeutic and diagnostic purposes. mdpi.com For example, protected L-Dap subunits have been incorporated into the solid-phase synthesis of chelating peptide conjugates. mdpi.com These conjugates are designed to bind metal ions and can be targeted to specific sites in the body, such as tumors, for applications in nuclear medicine and targeted drug delivery. mdpi.comuzh.ch The ability to selectively deprotect and modify the two amino groups of the Dap core allows for the attachment of both a chelating agent and a targeting peptide, creating a multifunctional therapeutic or diagnostic agent. mdpi.com

| Pharmaceutical Class/Agent | Role of Dap Intermediate | Therapeutic Area |

| Bleomycins (Natural Product Class) | Core structural component | Oncology mdpi.com |

| Capreomycin (Natural Product) | Core structural component | Antibacterial mdpi.com |

| Chelating Peptide Conjugates | Building block for the peptide backbone | Oncology (Theranostics) mdpi.comuzh.ch |

| Gastrin-releasing peptide receptor-specific scaffolds | Structural component | Oncology mdpi.com |

Synthesis of Fluorescent Probes and Conjugates

The development of fluorescent probes is essential for molecular imaging, diagnostics, and probing biological processes in real-time. researchgate.netnih.gov The structure of this compound, with its orthogonally protected amines and a hydroxyl group, makes it an ideal scaffold for the modular synthesis of complex fluorescent conjugates. researchgate.net

A general strategy for creating such probes involves using the Dap core as a central linker. One amino group can be attached to a fluorophore (a fluorescent dye), while the other amino group can be coupled to a targeting moiety, such as a peptide or small molecule that binds to a specific receptor or enzyme. The alcohol function provides an additional site for modification or conjugation. This modular approach allows for the creation of a library of probes with different fluorophores and targeting ligands. researchgate.net For example, fluorescent D-amino acids (FDAAs) have been synthesized from protected diamino acids to probe bacterial peptidoglycan synthesis. researchgate.net Similarly, Dap-containing peptide conjugates have been linked to near-infrared (NIR) dyes for fluorescence-guided surgery of cancers. nih.gov In one instance, a Lys(Dap)-coupled RGD peptide was developed for conjugation to imaging agents, demonstrating the direct use of Dap as a linker in creating molecules for molecular imaging. uzh.ch

| Component | Function | Example |

| Scaffold | This compound derivative | Provides the core structure for linking other components. researchgate.net |

| Fluorophore | Reporter group | Rhodamine, Near-Infrared (NIR) Dyes (e.g., LS288), NBD. researchgate.netnih.gov |

| Targeting Moiety | Directs the probe to a specific biological target | RGD peptides, NK1R-targeting peptides. uzh.chnih.gov |

| Application | Intended use | Probing bacterial growth, fluorescence-guided surgery. researchgate.netnih.gov |

Structural and Conformational Analysis of Boc Dap Z Ol Conjugates

Conformational Studies of Peptides Incorporating Diaminopropanol Units

The conformational preferences of peptides are dictated by a delicate balance of intramolecular and intermolecular interactions. The introduction of a diaminopropanol unit, derived from Boc-Dap(Z)-OL, can significantly alter this balance, leading to the stabilization of specific secondary structures. rsc.org

Spectroscopic techniques are indispensable for probing the three-dimensional structure of molecules in solution. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful in providing insights into the conformational preferences of peptides containing diaminopropanol units. rsc.org

Infrared (IR) Spectroscopy:

IR spectroscopy is sensitive to the vibrational modes of chemical bonds, particularly the amide bonds in peptides. The frequencies of the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands are indicative of the peptide's secondary structure. For instance, the amide I band typically appears at different frequencies for α-helices, β-sheets, and random coils. In studies of dipeptides, the frequencies of the amide I band have been shown to correlate with the φ dihedral angle, providing a window into local backbone conformation. researchgate.net The amide III bands in IR spectra can also serve as indicators for the populations of PII, β, and αR conformations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides a wealth of information at the atomic level. chemrxiv.org For peptides, key NMR parameters used to determine conformation include:

Chemical Shifts: The chemical shifts of amide protons (HN) are particularly sensitive to their environment and involvement in hydrogen bonding. Dispersed HN chemical shifts often indicate a well-structured peptide. nsf.gov

Nuclear Overhauser Effect (NOE): NOE data provides through-space distance constraints between protons, which is crucial for defining the three-dimensional fold of a peptide.

Coupling Constants (J-couplings): The ³J(HN,Hα) coupling constant is related to the φ dihedral angle via the Karplus equation and is a key indicator of backbone conformation. researchgate.netnsf.gov

In the context of diaminopropanol-containing peptides, 2D NMR techniques like TOCSY and NOESY are employed to assign proton resonances and determine spatial proximities. rsc.org The presence of the Boc and Z protecting groups on this compound can lead to the observation of distinct conformers in NMR spectra due to slow rotation around the amide bonds of the carbamate (B1207046) residues. mdpi.com This phenomenon can provide additional insights into the conformational dynamics of the molecule.

A study on ferrocene-peptide conjugates incorporating L-Dap(Boc) units utilized 2D NMR techniques to confirm that these dipeptides adopt a β-turn conformation in chloroform (B151607) solution, stabilized by an intramolecular hydrogen bond. researchgate.net

Table 1: Spectroscopic Data for Conformational Analysis

| Spectroscopic Technique | Key Parameters | Information Gained |

|---|---|---|

| Infrared (IR) | Amide I, II, and III band frequencies | Secondary structure content (α-helix, β-sheet, turn, random coil), dihedral angle preferences |

| NMR | Chemical shifts (especially amide protons) | Hydrogen bonding patterns, local electronic environment |

| Nuclear Overhauser Effects (NOEs) | Inter-proton distances, 3D structure determination | |

| ³J(HN,Hα) coupling constants | Backbone dihedral angle (φ) constraints |

While spectroscopic methods provide information about the solution-state conformation, X-ray crystallography offers a precise, solid-state picture of molecular structure at the atomic level. The crystallization of this compound derivatives and their peptide conjugates allows for the unambiguous determination of bond lengths, bond angles, and torsion angles.

For example, the X-ray crystal structure of Bz-[L-Dap(Boc)]₂-NH-Fc revealed a β-turn conformation stabilized by an intramolecular hydrogen bond. researchgate.net This solid-state structure was found to be consistent with the conformation observed in solution by NMR, highlighting the strong conformational preference induced by the L-Dap(Boc) residues. researchgate.net Such crystallographic data is invaluable for validating and refining structural models derived from spectroscopic and computational methods. It can also reveal specific packing interactions in the crystal lattice that may influence the observed conformation.

Table 2: Crystallographic Data for a Boc-Dap Derivative

| Compound | Crystal System | Space Group | Key Conformational Feature | Reference |

|---|---|---|---|---|

| Bz-[L-Dap(Boc)]₂-NH-Fc | Orthorhombic | P2₁2₁2₁ | β-turn stabilized by an intramolecular H-bond | researchgate.net |

Computational modeling provides a powerful complement to experimental techniques, allowing for the exploration of the entire conformational landscape of a molecule and the estimation of the relative energies of different conformers. Methods such as molecular mechanics (MM) and quantum mechanics (QM) are used to simulate the behavior of this compound and its peptide conjugates.

All-atom molecular dynamics (MD) simulations can track the movement of atoms over time, providing insights into the dynamic nature of these molecules and the stability of different secondary structures. rsc.org For instance, MD simulations of bispidine-anchored peptides, which share structural similarities with diaminopropane-containing peptides, were used to analyze the distribution of (φ, ψ) dihedral angles and confirm the convergence of the simulations. rsc.org

Computational studies can also help to interpret experimental data. For example, by calculating theoretical IR or NMR spectra for different conformations, a better match with experimental spectra can be found, thus aiding in the assignment of the dominant conformer. researchgate.net In the study of neurotransmitters, ab initio calculations were crucial in assigning the experimentally observed conformers. researchgate.net

Influence of this compound on Secondary Structure Formation (e.g., Helices, Turns)

The incorporation of diaminopropanoic acid derivatives like this compound can act as a "turn-inducer" or a stabilizer of specific secondary structures within a peptide sequence. The constrained nature of the diaminopropanol unit can pre-organize the peptide backbone, favoring the formation of turns, particularly β-turns. researchgate.net

A β-turn is a region of a peptide involving four amino acid residues where the polypeptide chain reverses its direction. The presence of L-Dap(Boc) has been shown to nucleate β-turn structures, which can be a critical element in protein folding and molecular recognition events. researchgate.net In some cases, the introduction of such non-natural amino acids can lead to the formation of other helical structures, such as the 3₁₀-helix, or even more extended conformations like the 2.0₅-helix. researchgate.net

The ability to control secondary structure is crucial in peptide design. For instance, stabilizing a specific turn conformation can be important for creating mimetics of protein-protein interaction sites. researchgate.net Conversely, in solid-phase peptide synthesis, the formation of secondary structures can lead to aggregation and incomplete reactions. In such cases, derivatives that disrupt secondary structure formation are employed. sigmaaldrich.com The predictable influence of diaminopropanol units on peptide conformation makes them valuable tools for peptide chemists.

Biomedical and Pharmacological Research Applications

Therapeutic Agent Development using Boc-Dap(Z)-OL Scaffolds

The versatility of the this compound scaffold is evident in its application across various therapeutic areas, from enhancing drug delivery to the development of novel antimicrobial and enzyme-inhibiting agents.

Drug Delivery System Enhancement

This compound is instrumental in the advancement of drug delivery systems. chemimpex.com Its structure facilitates its use in bioconjugation, a process that involves attaching biomolecules to other molecules, such as therapeutic agents. chemimpex.comchemimpex.com This conjugation can improve the efficacy of drug delivery by enabling targeted delivery to specific cells or tissues. chemimpex.com The protected amino and alcohol groups on the this compound scaffold allow for controlled and specific attachments, which is crucial for creating effective and targeted drug delivery mechanisms. chemimpex.commdpi.com Peptide-based drug delivery systems, in particular, benefit from the inclusion of building blocks like this compound, offering advantages such as improved biocompatibility and controlled molecular weight. mdpi.com

Targeting Neurological Disorders

In the realm of neuroscience, this compound and its derivatives are utilized in the synthesis of compounds aimed at understanding and treating neurological disorders. chemimpex.comchemimpex.com Researchers employ this building block in the creation of neuropeptides and other molecules that can interact with neurological pathways. chemimpex.comchemimpex.com The study of these synthetic molecules provides valuable insights into the mechanisms of neurodegenerative diseases and aids in the development of potential therapeutic interventions. chemimpex.com The unique structural features of this compound contribute to the creation of novel drug candidates with the potential for improved efficacy in treating these complex conditions. chemimpex.com

Antimicrobial and Antifungal Activities of Amino Alcohol Derivatives

Derivatives of 2,3-diaminopropionic acid (Dap), from which this compound is derived, have demonstrated notable antimicrobial and antifungal properties. While direct studies on this compound's intrinsic antimicrobial activity are not extensively detailed, the broader class of compounds to which it belongs is of significant interest in the search for new antimicrobial agents. For instance, N-Boc-L-2,3-diaminopropionic acid has shown activity against Listeria monocytogenes. biosynth.com

The development of novel antimicrobial peptides often involves the incorporation of unnatural amino acids and their derivatives. ub.edu The synthesis of polymyxin (B74138) analogues, a class of potent antibiotics against Gram-negative bacteria, has utilized dipeptide building blocks containing Dap derivatives. nih.govacs.org These efforts aim to create new antibiotics with improved therapeutic profiles. nih.gov Research has shown that certain dipeptides synthesized using Boc-protected amino acids exhibit activity against various bacterial and fungal strains, including E. coli, Salmonella typhimurium, Aspergillus fumigatus, and Pencillium chrysogenum. orientjchem.org

| Research Finding | Organism(s) | Reference |

| N-Boc-L-2,3-diaminopropionic acid shows activity against Listeria monocytogenes. | Listeria monocytogenes | biosynth.com |

| Dipeptides with Boc-protected amino acids are active against various bacteria and fungi. | E. coli, Salmonella typhimurium, Aspergillus fumigatus, Pencillium chrysogenum | orientjchem.org |

| Dap derivatives are used in synthesizing polymyxin analogs for Gram-negative bacteria. | Gram-negative bacteria | nih.govacs.org |

Development of Enzyme Inhibitors and Bioactive Agents

This compound is a valuable precursor in the synthesis of enzyme inhibitors and other bioactive agents. chemimpex.com Its stable and reactive nature makes it an attractive component for creating compounds with enhanced biological activity in medicinal chemistry. chemimpex.com The development of irreversible inhibitors that covalently bind to their target proteins is an area of significant interest, and building blocks like this compound can be utilized in the design of such molecules. google.com

The incorporation of Dap derivatives has been noted in the synthesis of inhibitors for enzymes like glucosamine (B1671600) synthase. sigmaaldrich.comscientificlabs.co.uk Furthermore, the broader family of microbial-derived compounds, which includes peptide derivatives, is a rich source of enzyme inhibitors. The structural versatility of this compound allows for the generation of diverse molecules that can be screened for inhibitory activity against various enzymatic targets. chemimpex.com

Role in Advanced Drug Discovery Research

The challenges in developing peptide-based drugs, such as poor metabolic stability and bioavailability, have driven the exploration of novel synthetic strategies. This compound plays a significant role in these advanced research efforts.

Optimization of Metabolic Stability and Bioavailability in Peptide-Based Drugs

A major hurdle in the clinical application of peptide drugs is their susceptibility to degradation by proteases in the body and their limited ability to be absorbed orally. nih.govnih.gov To overcome these limitations, researchers modify peptide structures to enhance their stability and bioavailability. nih.gov The incorporation of non-natural amino acids and their derivatives, such as those derived from this compound, is a key strategy. mdpi.com

These modifications can include altering the peptide backbone and introducing protecting groups to shield against enzymatic cleavage. nih.gov The use of Boc and Z protecting groups in this compound is a prime example of how such protection can be integrated into a peptide sequence during synthesis. chemimpex.com By creating peptidomimetics—compounds that mimic the structure of peptides but with improved drug-like properties—researchers aim to develop therapeutics with longer half-lives and better oral availability. nih.govresearchgate.net The synthesis of l-Dap containing peptide conjugates has been explored for therapeutic applications, highlighting the importance of this amino acid derivative in enhancing the properties of peptide-based drugs. mdpi.com

Modulation of Protein-Protein Interactions and Receptor-Ligand Interactions

The diaminopropionic acid (Dap) scaffold, a core component of this compound, is utilized in the synthesis of peptides and peptidomimetics designed to modulate the complex networks of protein-protein interactions (PPIs) and receptor-ligand interactions. These interactions are fundamental to nearly all cellular processes, and their dysregulation is often linked to disease states. The introduction of non-canonical amino acids like Dap into peptide sequences is a key strategy for developing potent and specific inhibitors. nih.gov

While direct studies detailing the use of this compound in this context are specific, the application of closely related Dap derivatives is well-documented. For instance, peptides incorporating Dap are explored for their ability to study protein interactions. The rationale is that the unique structural and chemical properties of Dap can help stabilize specific peptide conformations or introduce new interaction points, thereby enhancing binding affinity and specificity to target proteins. researchgate.net

In the field of receptor-ligand interactions, research on opioid receptors provides a relevant example. A prototype intermediate, Boc-Dmt-Tic-ε-Lys(Z)-OMe, has been proposed for the synthesis of multifunctional ligands that target opioid receptors. researchgate.net This highlights a strategy where protected amino acids are crucial for building complex molecules capable of interacting with specific receptor subtypes. The principles guiding the use of such intermediates are applicable to Dap-containing structures like this compound for creating novel ligands. Radioligand binding assays are a standard method for characterizing these interactions, allowing for the determination of binding affinity (Kd) and receptor expression levels (Bmax). revvity.comnih.govnih.gov The development of peptide-based inhibitors often involves screening libraries of compounds containing modified amino acids to identify high-affinity binders to protein targets like the oncogenic ubiquitin ligase MDM2. nih.gov

Applications in Oncology and Antitumor Agents

Derivatives of diaminopropionic acid (Dap) are significantly impacting the field of oncology, particularly in the development of targeted cancer therapies like antibody-drug conjugates (ADCs). fujifilm.com ADCs are a powerful class of therapeutics that consist of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them. fujifilm.com The linker's role is critical, as it must remain stable in circulation but release the payload upon internalization into the target cancer cell.

Boc-protected Dap derivatives are integral components of these ADC linkers. For example, the cleavable ADC linker Boc-Val-Dil-Dap-OH is explicitly used in the synthesis of ADCs. medchemexpress.com The inclusion of Dap in the linker structure can influence the chemical and biological properties of the resulting conjugate, potentially affecting its stability and payload-release mechanism.

Furthermore, the Dap structural motif is found in naturally occurring antitumor agents. The bleomycins, a group of glycopeptide-derived antitumor antibiotics, feature an L-Dap amide scaffold at the N-terminus. mdpi.com This has inspired the use of protected L-Dap derivatives as building blocks in the synthesis of chelating peptide conjugates with potential applications in both the therapy and diagnosis of tumor diseases. mdpi.com

Another prominent example is the marine peptide Dolastatin 10, a potent antimitotic agent that has been extensively studied for its antitumor properties. researchgate.net Synthetic derivatives of Dolastatin 10, such as monomethyl auristatin E (MMAE) and MMAF, are now widely used as payloads in several FDA-approved ADCs, including Adcetris® and Blenrep®. nih.govresearchgate.net The synthesis of these complex molecules often involves the construction of unique amino acid residues, including the dolaproine (Dap) unit, for which N-tert-butoxycarbonyl derivatives are key intermediates. researchgate.net

| Compound/Concept | Application in Oncology | Specific Role of Dap Derivative | Reference |

|---|---|---|---|

| Antibody-Drug Conjugates (ADCs) | Targeted delivery of cytotoxic agents to cancer cells. | Component of cleavable linkers (e.g., Boc-Val-Dil-Dap-OH) connecting the antibody to the drug payload. | fujifilm.commedchemexpress.com |

| Dolastatin 10 Derivatives (MMAE, MMAF) | Potent cytotoxic payloads used in numerous ADCs (e.g., Adcetris®). | The dolaproine (Dap) unit is a key structural component of the parent compound, Dolastatin 10. | researchgate.net |

| Bleomycins | Glycopeptide-derived antitumor antibiotics. | Contain an L-Dap amide scaffold as a core structural motif. | mdpi.com |

| Chelating Peptide Conjugates | Potential for therapeutic and diagnostic applications in tumor diseases. | Protected L-Dap subunits are used as building blocks in their solid-phase synthesis. | mdpi.com |

Investigation in Cell Biology and Biochemistry

Studies on Peptidoglycan Synthesis and Bacterial Growth

The diaminopropionic acid (Dap) structure is closely related to diaminopimelic acid (DAP), an essential component of the peptidoglycan (PG) cell wall in many bacteria. This relationship makes Dap derivatives invaluable tools for studying bacterial cell wall synthesis and growth. Fluorescent D-amino acids (FDAAs) have emerged as powerful probes for visualizing PG synthesis in live bacteria with minimal perturbation.

The synthesis of these fluorescent probes often utilizes N-α-Boc-protected D-diaminopropionic acid (Boc-D-Dap-OH) as a key starting material. fujifilm.com This backbone is coupled with various fluorophores to create a library of probes that emit light at different wavelengths. These FDAAs are efficiently incorporated into the bacterial cell wall at sites of active PG biosynthesis, allowing for real-time, spatiotemporal tracking of cell growth and division. fujifilm.comuzh.ch For example, successive pulse-labeling with different colored FDAAs enables a "virtual time-lapse" microscopy, providing a chronological record of where new cell wall material is deposited. fujifilm.com

| FDAA Probe | Fluorophore | D-Amino Acid Backbone | Application | Reference |

|---|---|---|---|---|

| HADA | 7-hydroxycoumarin-3-carboxylic acid (HCC) | N-α-Boc-D-2,3-diaminopropionic acid | Labeling sites of PG synthesis (Blue fluorescence) | fujifilm.com |

| NADA | 4-chloro-7-nitrobenzofurazan (NBD) | N-α-Boc-D-2,3-diaminopropionic acid | Labeling sites of PG synthesis (Green fluorescence) | fujifilm.com |

Beyond visualization, Dap analogs have been investigated as inhibitors of bacterial growth. An analog of diaminopimelic acid, 3-chloro-DAP, was shown to be a potent inhibitor of DAP epimerase, an enzyme crucial for PG synthesis in Escherichia coli. iris-biotech.de This inhibition of a key biosynthetic enzyme leads to the cessation of bacterial growth, demonstrating that targeting the DAP pathway is a viable antibacterial strategy. iris-biotech.de

Bioconjugation Processes

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a new complex with combined properties. This compound and its enantiomer are versatile reagents employed in bioconjugation. vulcanchem.com Their utility stems from the orthogonally protected amino groups and the hydroxyl group.

The primary application involves using these compounds as linkers to attach biomolecules to other entities, such as therapeutic agents, diagnostic labels, or surfaces. vulcanchem.com The hydroxyl group of this compound can be functionalized, for example, with linkers like PEG or fluorophores, for subsequent attachment to molecules like antibodies in the creation of ADCs. vulcanchem.com The Boc and Z groups protect the two amino functions, allowing for selective deprotection and stepwise synthesis, which is crucial for building well-defined and complex bioconjugates for applications in drug delivery and diagnostics.

Enzymatic Studies with this compound Containing Substrates

The unique structure of diaminopropionic acid has been cleverly exploited in the field of enzymology to study enzyme mechanisms and identify substrates. A groundbreaking technique involves genetically encoding 2,3-diaminopropionic acid (DAP) to replace a catalytic serine or cysteine residue in hydrolase enzymes. nih.gov This engineered enzyme can react with its native substrate, but instead of forming a transient and unstable acyl-enzyme intermediate, it forms a stable amide bond. nih.gov This effectively traps the substrate, allowing for its subsequent identification by methods like mass spectrometry. This mechanism-based trapping strategy provides a powerful tool for elucidating enzyme-substrate relationships and biosynthetic pathways. nih.gov

Furthermore, derivatives of Dap are used in the synthesis of enzyme inhibitors. For example, Boc-Dap-OH has been used in the synthesis of potential inhibitors targeting sterol 24-methyltransferase (24-SMT), an enzyme found in parasitic protozoa but not in their mammalian hosts, making it an attractive drug target. cardiff.ac.uk The incorporation of the Dap moiety is intended to mimic a high-energy intermediate in the enzymatic reaction, thereby inhibiting the enzyme. cardiff.ac.uk

Enzymes are also used to process Dap derivatives themselves. Lipases, for instance, can be used for the enzymatic resolution of racemic mixtures like Z-L-Dap(boc)-OL, selectively hydrolyzing one enantiomer to yield an enantiomerically pure product. vulcanchem.com This biocatalytic approach is a key step in obtaining the specific chiral building blocks required for the synthesis of complex, biologically active molecules.

Future Directions and Emerging Research Avenues

Development of Novel Boc-Dap(Z)-OL Analogues with Enhanced Properties

The development of novel analogues of this compound is a key area of future research, aimed at creating building blocks with tailored properties for specific applications. These efforts are focused on modifying the core structure to introduce new functionalities, improve stability, or alter pharmacokinetic profiles of the resulting molecules.

One promising direction is the introduction of different protecting groups to create a wider range of orthogonally protected diaminopropanols. This would provide chemists with a more extensive toolbox for complex synthetic strategies, particularly in the solid-phase synthesis of peptides and other polymers. For instance, replacing the Z-group with other carbamate (B1207046) protecting groups or introducing photolabile groups could offer alternative deprotection conditions, enhancing the versatility of the building block.

Furthermore, research is anticipated to focus on the synthesis of analogues with modified side chains. This could involve the incorporation of fluorine atoms to enhance metabolic stability and binding affinity, or the attachment of reporter groups like fluorophores or biotin (B1667282) for use in diagnostic assays and molecular probes. The development of such analogues will be crucial for advancing the use of Dap-containing molecules in chemical biology and drug discovery.

Advanced Synthetic Strategies for Scalable Production

While this compound is commercially available, the development of more efficient and scalable synthetic routes is a priority for its broader application, especially in industrial settings. Current synthetic methods can be multi-step and may not be cost-effective for large-scale production.

Future research in this area will likely focus on the development of chemoenzymatic and catalytic asymmetric methods. Biocatalysis, using enzymes such as lipases or transaminases, could offer a greener and more efficient alternative to traditional chemical synthesis, potentially reducing the number of steps and improving stereoselectivity. Additionally, the exploration of novel catalytic systems for the key synthetic steps, such as the reduction of the corresponding acid or the introduction of the protecting groups, could lead to more atom-economical and environmentally friendly processes. A publication in Google Patents describes a synthetic method for N-Boc-Dolaproline and Boc-Dap DCHA that is suggested to be low in cost and suitable for industrial production. google.com

The optimization of reaction conditions, including solvent selection, temperature, and catalyst loading, will also be critical for improving yield and purity, thereby reducing the costs associated with purification. The development of continuous flow processes for the synthesis of this compound is another promising avenue that could offer significant advantages in terms of scalability, safety, and process control.

Integration into High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries against biological targets. The integration of this compound and its analogues into HTS platforms is a logical next step to unlock their full therapeutic potential.

To achieve this, it will be necessary to generate diverse libraries of molecules derived from this compound. This can be accomplished through combinatorial chemistry approaches, where the versatile protecting groups of this compound allow for the systematic introduction of a wide range of chemical moieties. For example, solid-phase synthesis techniques can be employed to rapidly generate large numbers of peptides and peptidomimetics incorporating this compound.

Moreover, the development of "clickable" analogues of this compound, for instance by incorporating azide (B81097) or alkyne functionalities, would facilitate their use in fragment-based drug discovery and chemical biology research. These analogues could be readily conjugated to other molecules or immobilized on solid supports for screening purposes. The use of l-Dap subunits in the solid-phase synthesis of chelating peptide conjugates has been noted for its potential in therapeutic and diagnostic applications in tumor diseases. mdpi.com

Exploration of New Biological Targets and Therapeutic Areas

While Dap-containing peptides have been explored for their antimicrobial and cell-penetrating properties, the full spectrum of their biological activities remains to be elucidated. Future research will undoubtedly focus on exploring new biological targets and therapeutic areas for molecules derived from this compound.

Given the structural similarity of the diaminopropanol backbone to various natural amino acids and enzyme substrates, there is potential for Dap-containing molecules to act as inhibitors or modulators of a wide range of enzymes, such as proteases, kinases, and metabolic enzymes. For instance, protected l-Dap derivatives have been suggested as potential inhibitors of the formation of advanced glycosylation end-products (AGEs), which are implicated in diabetes and neurodegenerative diseases. mdpi.com

The unique conformational constraints imposed by the diaminopropanol unit can also be exploited to design ligands with high affinity and selectivity for specific receptors, such as G protein-coupled receptors (GPCRs) or ion channels. Furthermore, the ability to introduce diverse functionalities onto the this compound scaffold opens up possibilities for developing novel therapies for a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases. Research has shown that l-Dap is a component of staphyloferrin B and other siderophores, suggesting a role in iron chelation and potential applications in related therapeutic strategies. mdpi.com The incorporation of 2,3-diaminopropionic acid into peptides can also create pH-sensitive vectors for gene delivery. nih.govnih.gov

Computational Design and De Novo Synthesis of this compound-based Molecules

Computational chemistry and molecular modeling are becoming increasingly integral to the drug discovery process. These tools can be leveraged to accelerate the design and development of novel this compound-based molecules with desired biological activities.

Molecular docking and virtual screening can be used to identify potential biological targets for Dap-containing compounds and to predict their binding modes and affinities. This in silico approach can help to prioritize compounds for synthesis and experimental testing, thereby saving time and resources.

Furthermore, de novo design algorithms can be employed to generate novel molecular structures based on the this compound scaffold that are predicted to have optimal interactions with a specific biological target. These computational approaches, combined with advanced synthetic methodologies, will enable the rational design and synthesis of a new generation of therapeutic agents derived from this versatile building block. Computational methods can aid in the design of molecules for drug delivery systems by modeling their interactions with target biomolecules.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing Boc-Dap(Z)-OL, and how should data be interpreted?

- Methodological Answer : this compound can be characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). For NMR, analyze chemical shifts in DMSO-d₆ or CDCl₃ to confirm the Boc and Z protecting groups. HPLC purity should exceed 95% (retention time consistency under C18 reverse-phase conditions). MS (ESI or MALDI) should match the theoretical molecular ion [M+H]⁺. Cross-reference data with synthetic intermediates to validate structural integrity .

Q. What solvent systems and reaction conditions optimize the synthesis of this compound?

- Methodological Answer : Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) as solvents for coupling reactions. Activate carboxyl groups with HOBt/EDCI or DCC at 0–4°C to minimize racemization. Monitor reaction progress via TLC (silica gel, 5% MeOH/DCM) and adjust pH to 7–8 during workup to stabilize the product. Include inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How should researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at −20°C (long-term), 4°C (short-term), and 25°C/60% RH (stress testing). Analyze degradation products using HPLC-MS every 30 days. Purity thresholds <90% indicate instability. Use lyophilization for hygroscopic samples and avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved during structural elucidation?

- Methodological Answer : Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from diastereomer formation or solvent impurities. Re-crystallize the compound to isolate stereoisomers, and re-run NMR with deuterated solvents. Compare experimental data with computational predictions (DFT-based chemical shift modeling). Validate via 2D NMR (COSY, HSQC) to confirm coupling patterns .

Q. What strategies mitigate side reactions during this compound functionalization (e.g., acylation or deprotection)?

- Methodological Answer : For acylation, employ kinetic control by maintaining low temperatures (−10°C) and stoichiometric acylating agents. Use TFA/water (95:5) for Boc deprotection to minimize carbamate scrambling. Monitor by in-situ FTIR for carbonyl group disappearance (~1650–1750 cm⁻¹). Optimize via Design of Experiments (DoE) to identify critical parameters (e.g., temperature, reagent equivalents) .

Q. How can computational modeling predict this compound’s interaction with biological targets, and what validation experiments are required?

- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate binding affinities with target enzymes (e.g., proteases). Validate predictions via surface plasmon resonance (SPR) for kinetic analysis (kₐ, k𝒹) and isothermal titration calorimetry (ITC) for thermodynamic profiling. Cross-correlate computational ΔG values with experimental K𝒹 .

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound bioactivity studies?

- Methodological Answer : Apply nonlinear regression (four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For high variability, employ Bayesian hierarchical modeling to account for batch effects. Report 95% confidence intervals and p-values adjusted for multiple testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.